molecular formula C14H11Cl2F3N2O2S2 B1401754 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide CAS No. 1311280-25-7

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide

Cat. No.: B1401754
CAS No.: 1311280-25-7
M. Wt: 431.3 g/mol
InChI Key: UMPFZONAJTUMJS-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which contribute to its unique properties .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Base-Free Transfer Hydrogenation of Ketones : Derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide, including structures similar to the compound , have been used in catalysis. These compounds were part of a study involving Cp*IrIIICl complexes for transfer hydrogenation of various ketones without the need for basic additives or halide abstractors (Ruff et al., 2016).

Applications in Drug Development and Biochemistry

  • Methylbenzenesulfonamide CCR5 Antagonists : A study on methylbenzenesulfonamide derivatives, closely related to the compound , revealed their potential as targeting agents in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
  • Human Carbonic Anhydrase Inhibitors : Research on pyrrolidinone-based chlorinated benzenesulfonamide derivatives, which are structurally similar, demonstrated their binding affinity against human carbonic anhydrases, suggestingpotential applications in developing inhibitors for various cancer-related enzymes (Balandis et al., 2020).

Applications in Material Science and Chemistry

  • Structural Characterization of Sulfonamide Derivatives : Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, which includes compounds structurally related to the given chemical, has provided insights into their molecular and supramolecular structures. These studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications in materials science (Jacobs et al., 2013).

Applications in Anticancer Research

  • Synthesis of Anticancer Indenopyridine Derivatives : A study on the synthesis of benzenesulfonamide derivatives, similar to the compound , explored their potential as anticancer agents. This research underscores the role of such compounds in developing novel treatments for cancer (Ghorab & Al-Said, 2012).

Applications in Environmental Chemistry

  • Oxidation of Hydrocarbons : Research involving the oxidation of hydrocarbons with chloroplatinum salts demonstrated the selectivity and efficiency of this process. Compounds like p-Toluenesulfonic acid and derivatives, which are related to the compound , were used, highlighting their role in environmental chemistry (Labinger et al., 1993).

Safety and Hazards

This compound may be harmful if swallowed, inhaled, or in contact with skin . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

4-chloro-N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N2O2S2/c15-10-1-3-11(4-2-10)25(22,23)20-5-6-24-13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPFZONAJTUMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCSC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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